molecular formula C10H11N3O2S B14880958 2,4-dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

2,4-dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14880958
M. Wt: 237.28 g/mol
InChI Key: YKYXYKISAMQPED-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrothiopyran ring and a tetrahydropyrimidine core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

2,4-Dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

2,4-dioxo-1-(thian-4-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C10H11N3O2S/c11-5-7-6-13(10(15)12-9(7)14)8-1-3-16-4-2-8/h6,8H,1-4H2,(H,12,14,15)

InChI Key

YKYXYKISAMQPED-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1N2C=C(C(=O)NC2=O)C#N

Origin of Product

United States

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